molecular formula C6H7N5O B1488714 3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol CAS No. 2089257-98-5

3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol

Cat. No.: B1488714
CAS No.: 2089257-98-5
M. Wt: 165.15 g/mol
InChI Key: GSYKSYODOFFZTC-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol is a useful research compound. Its molecular formula is C6H7N5O and its molecular weight is 165.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in antibacterial activity, such as those targeting Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their function and leading to antibacterial effects.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in bacterial resistance, thereby enhancing the susceptibility of bacteria to antibacterial agents . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced bacterial growth and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition. This inhibition can result in the disruption of essential biochemical pathways within bacterial cells, ultimately causing cell death . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in bacterial resistance and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, maintaining its antibacterial activity over extended periods . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant antibacterial activity without causing adverse effects. At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in bacterial metabolism. For instance, it inhibits enzymes involved in the synthesis of bacterial cell walls, leading to cell lysis and death . Additionally, it can affect metabolic flux by altering the levels of key metabolites, thereby disrupting essential biochemical processes within bacterial cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization to target sites, enhancing its antibacterial activity . The compound’s ability to accumulate in bacterial cells while minimizing its distribution to host tissues is a key factor contributing to its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments within bacterial cells, such as the cytoplasm and cell membrane, where it exerts its antibacterial effects . Targeting signals and post-translational modifications play essential roles in directing this compound to its sites of action, ensuring its optimal activity.

Properties

IUPAC Name

3-(aminomethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c7-3-4-9-10-5-6(12)8-1-2-11(4)5/h1-2H,3,7H2,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYKSYODOFFZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=O)N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.